2-Chloropropionitrile

Vue d'ensemble

Description

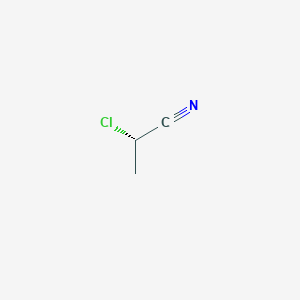

Molecular Structure and Properties 2-Chloropropionitrile (CAS 1617-17-0) is an organochlorine compound with the molecular formula C₃H₄ClN and a molar mass of 89.52 g/mol. It features a nitrile group (-C≡N) and a chlorine atom attached to the central carbon of a three-carbon chain. The (2S)-enantiomer exhibits distinct chiroptical properties, including a specific optical rotation ([α]D) of -8° in the gas phase and temperature-dependent behavior in ethylcyclohexane solution . Its vibrational optical activity in the low-frequency region (40–150 cm⁻¹) has been linked to intermolecular interactions and CCN group bending .

Synthesis and Applications this compound is synthesized via reactions involving thiourea and acrylonitrile derivatives. Early methods reported by Bauer and Welsh involved refluxing solvents but faced reproducibility and safety challenges due to the exothermic reaction of thiourea with this compound . Modern protocols enable safer, scalable synthesis of derivatives like 2-cyanoethylthiouronium hydrochloride . Industrially, it serves as an initiator in atom-transfer radical polymerization (ATRP) under microwave irradiation, enabling controlled synthesis of polyacrylonitrile and functionalized ionic liquids .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Chloropropionitrile can be synthesized through various methods. One common method involves the chlorination of propionitrile using chlorine gas in the presence of a catalyst . Another method includes the reaction of sodium cyanide with 2-chloropropane under reflux conditions .

Industrial Production Methods: In industrial settings, this compound is often produced by the chlorination of acrylonitrile followed by thermal cleavage of the resulting 2,3-dichloropropionitrile . This process is advantageous due to its high yield and scalability.

Analyse Des Réactions Chimiques

2-Chloropropionitrile undergoes various chemical reactions, including:

Substitution Reactions:

Nucleophilic Substitution: It reacts with nucleophiles such as amines to form substituted amides.

Electrophilic Substitution: It can undergo electrophilic substitution reactions with electrophiles like halogens to form dihalogenated products.

Oxidation and Reduction Reactions:

Reduction: It can be reduced to 2-chloropropylamine using reducing agents such as lithium aluminum hydride.

Major Products Formed:

- Substituted amides

- Dihalogenated products

- 2-Chloropropionic acid

- 2-Chloropropylamine

Applications De Recherche Scientifique

Pharmaceutical Applications

One of the primary uses of 2-chloropropionitrile is in the pharmaceutical industry. It serves as an intermediate in the synthesis of various active pharmaceutical ingredients (APIs). For instance:

- Synthesis of Antiviral Agents : this compound has been utilized in the development of antiviral compounds, where it acts as a building block for more complex structures.

- Anticancer Drugs : Research indicates that derivatives of this compound exhibit cytotoxic activity against cancer cell lines, making it a candidate for further drug development .

Polymer Chemistry

In polymer chemistry, this compound is employed as an initiator for polymerization reactions. Its ability to initiate radical polymerization under specific conditions has been explored extensively:

- Atom Transfer Radical Polymerization (ATRP) : It has been used as an initiator during single-pot ATRP under microwave irradiation, leading to the synthesis of well-defined polymers with controlled molecular weights .

- Functional Polymers : The compound's reactivity allows for the incorporation of functional groups into polymers, enhancing their properties for specific applications.

Organic Synthesis

This compound plays a crucial role as a reagent in various organic synthesis processes:

- Nucleophilic Substitution Reactions : The compound can undergo nucleophilic substitution reactions to form other nitriles or amines, expanding its utility in organic synthesis .

- Synthesis of Chiral Compounds : Its use in asymmetric synthesis has been noted, where it contributes to the formation of chiral centers essential for many biologically active molecules.

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of this compound:

- Study on Antiviral Activity : A case study demonstrated that derivatives synthesized from this compound exhibited significant antiviral activity against specific viral strains, paving the way for new antiviral therapies .

- Polymer Development Research : Research highlighted the successful application of this compound in creating functionalized polymers that showed improved thermal stability and mechanical properties compared to traditional polymers .

- Mechanistic Studies : Investigations into the reaction mechanisms involving this compound revealed insights into its reactivity patterns and potential pathways for synthesizing complex organic molecules .

Mécanisme D'action

The mechanism of action of 2-chloropropionitrile involves its interaction with various molecular targets and pathways. It acts as an electrophile, reacting with nucleophiles in biological systems . This interaction can lead to the inhibition of specific enzymes and proteins, affecting cellular processes and pathways .

Comparaison Avec Des Composés Similaires

The structural and functional analogs of 2-chloropropionitrile include positional isomers, derivatives, and compounds with related reactivity. Key comparisons are summarized below:

Table 1: Comparative Analysis of this compound and Analogous Compounds

Structural and Reactivity Comparisons

Positional Isomerism: 2- vs. 3-Chloropropionitrile

- This compound ’s chlorine on the central carbon enables stereochemical control in polymerization and chiral synthesis. In contrast, 3-chloropropionitrile (β-isomer) exhibits higher acute toxicity (RTECS UG1400000) due to its terminal chlorine, which may enhance metabolic activation .

Functional Group Derivatives

- Methyl 2-chloropropionate (ester) and 2-chloropropionyl chloride (acyl chloride) demonstrate how replacing the nitrile group alters reactivity. The ester is less reactive in radical reactions but useful in nucleophilic acyl substitutions, while the acyl chloride is highly electrophilic, participating in ketone synthesis .

Safety and Handling

- This compound’s exothermic reactions with thiourea necessitate controlled conditions , whereas 2-chloropropionic acid poses corrosion risks (NFPA Hazard Code: COR) .

Research Findings

- Chiroptical Behavior : (S)-2-Chloropropionitrile shows temperature-dependent optical rotation in solution, attributed to low-frequency vibrational modes (224 cm⁻¹) involving methyl torsion and C-C≡N bending . This contrasts with 3-chloropropionitrile , which lacks reported chiral applications.

- Polymerization Efficiency : this compound’s role in ATRP yields polymers with dispersities as low as 1.10, outperforming traditional initiators in polar solvents .

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing 2-chloropropionitrile, and how can reproducibility be ensured?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or alkylation reactions. For example, alkylation of 2-mercapto-1-methylimidazole with this compound under controlled anhydrous conditions yields S-alkyl methimazole chlorides, which can be further processed into ionic liquids . To ensure reproducibility:

- Provide detailed reaction conditions (e.g., solvent, temperature, stoichiometry).

- Characterize intermediates and final products using NMR, IR, and mass spectrometry, adhering to guidelines for new compound validation (e.g., purity >95%, spectral matches with predicted structures) .

- Include raw data (e.g., chromatograms, spectral peaks) in supplementary materials .

Q. How do solvent environments influence the chiroptical properties of this compound?

- Methodological Answer : Solvent polarity and polarizability significantly affect optical rotation. For (S)-(-)-2-chloropropionitrile, experimental optical rotatory dispersion (ORD) curves in acetonitrile (CH₃CN) align more closely with gas-phase measurements than in dichloromethane (CH₂Cl₂) . To replicate:

- Use polar aprotic solvents for minimal solvation interference.

- Apply reaction field extrapolation to estimate gas-phase optical rotations from solution-phase data .

- Report solvent dielectric constants and temperature dependencies (e.g., -8° to -21° rotation variation in ethylcyclohexane) .

Q. What spectroscopic techniques are critical for characterizing this compound’s molecular structure?

- Methodological Answer :

- Vibrational Spectroscopy : Identify C-Cl and C≡N stretching modes via IR (e.g., 224 cm⁻¹ mixed vibrational mode involving methyl torsion and nitrile bending) .

- Chiroptical Spectroscopy : Measure ORD and electronic circular dichroism (ECD) to assess enantiomeric purity .

- NMR : Use ¹H/¹³C NMR to confirm methyl and nitrile group positions (δ ~1.5 ppm for CH₃, δ ~120 ppm for C≡N) .

Advanced Research Questions

Q. How can computational methods resolve discrepancies between experimental and theoretical chiroptical data for this compound?

- Methodological Answer : Density functional theory (DFT) at the B3LYP/aug-cc-pVDZ level with electric field-dependent functions accurately predicts gas-phase optical rotations (e.g., [α]D = -8° experimental vs. -10° calculated) . To address contradictions:

- Compare solvent continuum models (e.g., PCM for CH₃CN/CH₂Cl₂) with explicit solvent simulations .

- Incorporate low-frequency vibrational modes (e.g., 224 cm⁻¹) into calculations to explain temperature-dependent optical activity .

Q. What mechanistic insights explain the temperature dependence of this compound’s optical rotation in nonpolar solvents?

- Methodological Answer : The temperature effect arises from a low-frequency vibrational mode (224 cm⁻¹) involving methyl torsion and C-C≡N bending, not methyl rotation alone . To investigate:

- Perform variable-temperature ORD measurements (0–100°C) in ethylcyclohexane.

- Use time-dependent DFT (TD-DFT) to model vibronic coupling effects.

- Validate with isotopic substitution (e.g., deuterated methyl groups) to isolate vibrational contributions .

Q. How should researchers address contradictions in solvent-dependent chiroptical data across studies?

- Methodological Answer :

- Data Reconciliation : Cross-validate solvent choices (e.g., CH₃CN’s alignment with gas-phase data vs. CH₂Cl₂ deviations) .

- Error Analysis : Quantify uncertainties in reaction field extrapolation and solvent cavity models .

- Experimental Controls : Use inert atmospheres to prevent hydrolysis, which alters nitrile functionality .

Q. Guidelines for Methodological Rigor

- Data Precision : Report numerical values to one significant digit beyond instrument precision (e.g., ±0.1° for optical rotations) .

- Statistical Significance : Avoid using "significant" unless supported by p-values (e.g., ANOVA for solvent effects) .

- Literature Gaps : Prioritize unresolved debates, such as solvation vs. intrinsic chirality effects, to frame original hypotheses .

Propriétés

Numéro CAS |

1617-17-0 |

|---|---|

Formule moléculaire |

C3H4ClN |

Poids moléculaire |

89.52 g/mol |

Nom IUPAC |

(2S)-2-chloropropanenitrile |

InChI |

InChI=1S/C3H4ClN/c1-3(4)2-5/h3H,1H3/t3-/m0/s1 |

Clé InChI |

JNAYPRPPXRWGQO-VKHMYHEASA-N |

SMILES |

CC(C#N)Cl |

SMILES isomérique |

C[C@@H](C#N)Cl |

SMILES canonique |

CC(C#N)Cl |

Key on ui other cas no. |

1617-17-0 70886-58-7 |

Pictogrammes |

Flammable; Acute Toxic; Irritant |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.